molecular formula C8H6N2O2 B1391918 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbonitrile CAS No. 1246088-54-9

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbonitrile

Cat. No. B1391918
M. Wt: 162.15 g/mol
InChI Key: XBICHAOWCZYJQF-UHFFFAOYSA-N
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Description

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbonitrile is a chemical compound with the empirical formula C8H6N2O2 . It has a molecular weight of 162.15 . The compound is solid in form . It is a heterocyclic building block .


Synthesis Analysis

The synthesis of 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine derivatives has been reported in the literature . A variety of 2-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines have been synthesized from the readily available 2-nitro-3-oxiranylmethoxypyridine via a Smiles rearrangement . The enantioselective synthesis of 2- and 3-substituted 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine derivatives has also been described .


Molecular Structure Analysis

The SMILES string representation of 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbonitrile is N#Cc1ccnc2OCCOc12 . The InChI representation is 1S/C8H6N2O2/c9-5-6-1-2-10-8-7(6)11-3-4-12-8/h1-2H,3-4H2 .


Physical And Chemical Properties Analysis

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbonitrile is a solid compound . It has a molecular weight of 162.15 . The compound’s exact mass and monoisotopic mass are 137.047678466 g/mol . It has a complexity of 118 . The compound has 0 hydrogen bond donor count and 3 hydrogen bond acceptor count .

Scientific Research Applications

Use in Chemistry

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine is a heterocyclic building block used in the field of organic chemistry . It’s a solid compound with the empirical formula C7H7NO2 and a molecular weight of 137.14 .

Use in Pharmacology

New compounds possessing the 2,3-dihydro-1,4-dioxino[2,3-b]pyridine group were synthesized and tested as calcium antagonist agents . Both of them showed moderate anticalcium activity .

Use in Drug Design

The 2,3-dihydro [1,4]benzodioxin ring, which is similar to the 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine ring, is an important skeletal fragment in medicinal chemistry . Compounds including this ring have been developed as inhibitors of 5-lipoxygenase, an enzyme involved in the oxygenation of arachidonic acid to the leukotriens . They have also shown affinities for serotonin receptors involved in nervous breakdown and schizophrenia .

Use in Computer-Aided Molecular Modeling

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbonitrile has been used in computer-aided molecular modeling studies . These studies often involve the docking of the compound into a target protein to predict its binding affinity and mode of interaction .

Use as a Building Block in Chemical Synthesis

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid, a derivative of 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbonitrile, is used as a building block in chemical synthesis . It’s a solid compound with the empirical formula C8H7NO4 and a molecular weight of 181.15 .

Use in Synthesis of Derivatives

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbonitrile can be used as a starting material for the synthesis of various derivatives. For example, it can be converted into 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid , which is another useful building block in chemical synthesis .

Use in Halogenation Reactions

Halogenated derivatives of 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbonitrile, such as 8-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine , can be synthesized. These halogenated compounds can be used in further chemical reactions, including coupling reactions .

Future Directions

The future directions for the use and study of 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbonitrile are not specified in the retrieved sources. Given its classification as a heterocyclic building block , it may have potential applications in the synthesis of more complex molecules for various fields such as medicinal chemistry, materials science, and others.

properties

IUPAC Name

2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c9-5-6-1-2-10-8-7(6)11-3-4-12-8/h1-2H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBICHAOWCZYJQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=NC=CC(=C2O1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678386
Record name 2,3-Dihydro[1,4]dioxino[2,3-b]pyridine-8-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbonitrile

CAS RN

1246088-54-9
Record name 2,3-Dihydro[1,4]dioxino[2,3-b]pyridine-8-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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